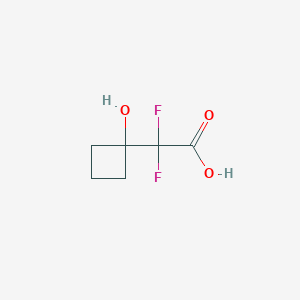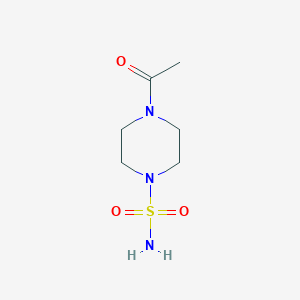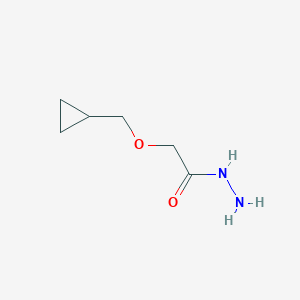
2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid
Overview
Description
2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid, also known as 2,2-Difluoro-2-(1-hydroxycyclobutyl)acetate, is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a colorless, crystalline solid with a molecular weight of 223.09 g/mol. This compound has been studied extensively in recent years due to its unique properties, which make it a valuable tool for scientists in the fields of biochemistry and physiology.
Scientific Research Applications
Synthesis and Chemical Properties
- The chemical structure and synthesis of related compounds, such as (acylaryloxy)acetic acid diuretics, have been studied, focusing on their properties as diuretics and their saluretic and uricosuric activities. The optimal single 2-substituents for maximal activity were determined, and it was found that adding a second 2-alkyl substituent, especially methyl, generally improved activity (Woltersdorf et al., 1977).
Biochemical Applications
- The potential of microorganism-produced phytotoxic compounds, including those similar to 2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid, has been explored for use as herbicides or as leads for chemical optimization in herbicide development (Fischer & Belluš, 1983).
Advanced Material and Polymer Research
- Research into the optimization of catalyst compositions and operating variables in processes involving compounds like 2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid has shown potential for enhancing yields in the production of valuable biomass-based plastics, such as 2,5-Furandicarboxylic acid (FDCA), which is a precursor for various polymer applications (Zuo et al., 2016).
Medicinal Chemistry and Imaging
- The compound has been studied for its potential in tumor imaging with positron emission tomography. An improved synthesis of a related compound, anti-[18F]FACBC, has been developed, showing promise for large-scale preparations and routine production for human use (McConathy et al., 2003).
Safety and Regulatory Assessments
- The safety evaluation of substances structurally similar to 2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid has been conducted, particularly for their use in food contact materials. The findings suggest that such substances can be safely used under specific conditions without posing a risk to consumers (Flavourings, 2010).
properties
IUPAC Name |
2,2-difluoro-2-(1-hydroxycyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c7-6(8,4(9)10)5(11)2-1-3-5/h11H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAIIWWWPNARPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(C(=O)O)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(1-hydroxycyclobutyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)

![1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene](/img/structure/B1443412.png)






![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)
